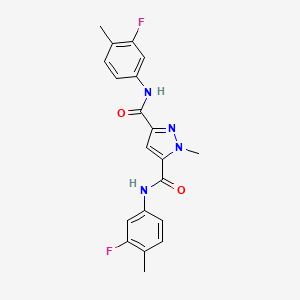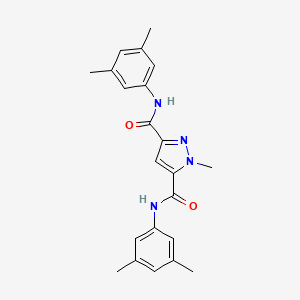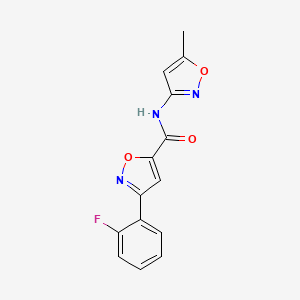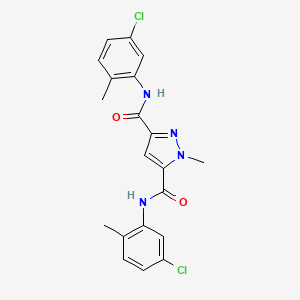
N~3~,N~5~-BIS(3-FLUORO-4-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Übersicht
Beschreibung
N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methylaniline and 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. The reaction conditions usually require the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bonds. Solvents like dichloromethane or dimethylformamide are commonly used, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide include other pyrazole derivatives with different substituents on the phenyl rings or pyrazole core. Examples include:
- N,N’-bis(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- N,N’-bis(3-bromo-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
Uniqueness
The uniqueness of N,N’-bis(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
3-N,5-N-bis(3-fluoro-4-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c1-11-4-6-13(8-15(11)21)23-19(27)17-10-18(26(3)25-17)20(28)24-14-7-5-12(2)16(22)9-14/h4-10H,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIGCZRDZRNSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=C(C=C3)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[2-(5-chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372397.png)
![{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}{4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4372415.png)
![5-{[4-(DIFLUOROMETHOXY)-3-ETHOXYANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372417.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-isopropyl-1H-pyrazol-3-yl)benzamide](/img/structure/B4372418.png)
![1-METHYL-5-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4372433.png)
![5-({[4-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4372438.png)
![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-(1-METHYL-2-MORPHOLINOETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4372439.png)
![N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4372446.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4372452.png)


METHANONE](/img/structure/B4372464.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-propyl-1H-pyrazol-3-yl)benzamide](/img/structure/B4372472.png)

